molecular formula C24H23BrClNO5S B5199983 [2-Bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate

[2-Bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate

Cat. No.: B5199983
M. Wt: 552.9 g/mol
InChI Key: ZDDOVAWKXIRJOZ-UHFFFAOYSA-N
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Description

[2-Bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate: is a complex organic compound that features a naphthalene core substituted with bromine, butanoyl, chlorophenyl, and sulfonylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the bromine and butanoyl groups. The chlorophenyl and sulfonylamino groups are then added through substitution reactions. The final step involves esterification to form the butanoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene core, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the bromine and butanoyl groups, potentially converting them into less oxidized forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Reduced forms of the bromine and butanoyl groups.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-Bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, the compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [2-Bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and sulfonylamino groups play a crucial role in binding to active sites, while the naphthalene core provides structural stability. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-Bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate apart from these similar compounds is its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both bromine and sulfonylamino groups provides unique reactivity patterns not seen in the other compounds listed.

Properties

IUPAC Name

[2-bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrClNO5S/c1-3-7-22(28)27(33(30,31)17-13-11-16(26)12-14-17)21-15-20(25)24(32-23(29)8-4-2)19-10-6-5-9-18(19)21/h5-6,9-15H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDOVAWKXIRJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=C(C2=CC=CC=C21)OC(=O)CCC)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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